molecular formula C17H25Cl2N3O2S B3169235 (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride CAS No. 936233-01-1

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride

Cat. No. B3169235
CAS RN: 936233-01-1
M. Wt: 406.4 g/mol
InChI Key: MQJQSMWCGPCSMI-CKUXDGONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride, also known as H-89, is a selective inhibitor of protein kinase A (PKA) and has been widely used in scientific research.

Scientific Research Applications

Piperazine and Isoquinoline Derivatives in Medicinal Chemistry

Piperazine and morpholine derivatives, including those structurally related to (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride, have a wide range of pharmaceutical applications. Recent developments in the synthesis of these derivatives have opened new paths for their potential pharmacophoric activities, highlighting their importance in medicinal chemistry. The broad spectrum of pharmaceutical applications is supported by both in vitro and in vivo medicinal chemistry investigations, revealing potent activities across various pharmacological areas (Al-Ghorbani Mohammed et al., 2015).

Isoquinoline Derivatives as Pharmacological Agents

Isoquinoline derivatives, similar to the isoquinoline portion of the compound of interest, exhibit significant pharmacological importance. Over 200 biologically active compounds derived from isoquinoline have confirmed antimicrobial, antibacterial, antitumor, and other activities. These derivatives, including isoquinoline N-oxides, serve as important leads for drug discovery, highlighting their potential roles in developing new pharmacotherapeutic applications. The pharmacological and SAR (structure-activity relationship) activities of these compounds suggest new possible applications, emphasizing their role as a valuable source for medicinal chemistry and drug discovery (V. Dembitsky et al., 2015).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, part of the chemical structure of (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride, have a recognized role in therapeutic applications. These derivatives are found in a variety of drugs with therapeutic uses across different domains, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory medications. The flexibility of the piperazine building block in drug design is highlighted, suggesting its significant impact on the pharmacokinetic and pharmacodynamic properties of resulting molecules. This underscores the potential of such derivatives in rational drug design for various diseases (A. Rathi et al., 2016).

properties

IUPAC Name

5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S.2ClH/c1-13(2)10-15-12-20(9-8-19-15)23(21,22)17-5-3-4-14-11-18-7-6-16(14)17;;/h3-7,11,13,15,19H,8-10,12H2,1-2H3;2*1H/t15-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJQSMWCGPCSMI-CKUXDGONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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